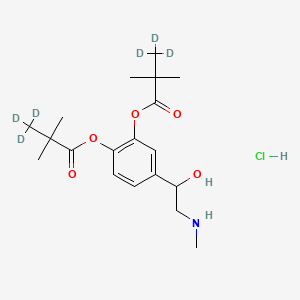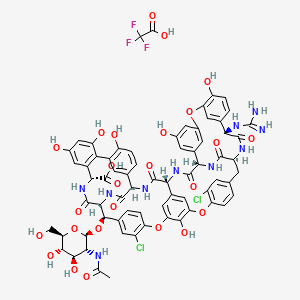
Antimicrobial agent-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimicrobial Agent-12 is a chemical compound known for its potent ability to inhibit the growth of microorganisms, including bacteria, fungi, and viruses This compound is part of a broader class of antimicrobial agents that are essential in combating infections and preventing the spread of diseases
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-12 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps may involve the introduction of functional groups that enhance the antimicrobial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the compound. Parameters such as temperature, pressure, and reaction time are carefully controlled. The final product is then purified using techniques like crystallization, distillation, or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Antimicrobial Agent-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or peroxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Antimicrobial Agent-12 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic chemistry to develop new compounds with enhanced antimicrobial properties.
Biology: Employed in microbiological studies to understand the mechanisms of microbial resistance and to develop new antimicrobial strategies.
Medicine: Incorporated into pharmaceutical formulations to treat infections caused by bacteria, fungi, and viruses. It is also used in the development of new antibiotics and antiseptics.
Industry: Utilized in the production of antimicrobial coatings for medical devices, textiles, and food packaging to prevent microbial contamination.
Mecanismo De Acción
The mechanism of action of Antimicrobial Agent-12 involves multiple pathways:
Cell Membrane Disruption: The compound interacts with the microbial cell membrane, causing structural damage and increased permeability, leading to cell lysis.
Inhibition of Enzyme Activity: It targets specific enzymes essential for microbial metabolism, thereby inhibiting their activity and preventing the growth and replication of microorganisms.
DNA Interference: this compound can bind to microbial DNA, interfering with replication and transcription processes, ultimately leading to cell death.
Comparación Con Compuestos Similares
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Sulfonamides: Synthetic antimicrobial agents that inhibit folic acid synthesis in bacteria.
Quinolones: Antibiotics that interfere with bacterial DNA replication.
Uniqueness of Antimicrobial Agent-12: What sets this compound apart from these compounds is its broad-spectrum activity and its ability to target multiple pathways simultaneously. This multi-target approach reduces the likelihood of resistance development and enhances its effectiveness against a wide range of microorganisms.
Propiedades
Fórmula molecular |
C69H61Cl2F3N10O25 |
|---|---|
Peso molecular |
1558.2 g/mol |
Nombre IUPAC |
(1S,2R,19S,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-carbamimidamido-5,15-dichloro-26,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C67H60Cl2N10O23.C2HF3O2/c1-23(81)72-53-57(89)56(88)46(22-80)101-66(53)102-58-27-5-9-42(36(69)15-27)100-45-18-29-17-44(55(45)87)99-41-8-2-24(10-35(41)68)11-37-59(90)74-50(28-12-30(82)19-32(13-28)98-43-16-26(4-7-39(43)85)49(60(91)73-37)79-67(70)71)62(93)76-51(29)63(94)75-48-25-3-6-38(84)33(14-25)47-34(20-31(83)21-40(47)86)52(65(96)97)77-64(95)54(58)78-61(48)92;3-2(4,5)1(6)7/h2-10,12-21,37,46,48-54,56-58,66,80,82-89H,11,22H2,1H3,(H,72,81)(H,73,91)(H,74,90)(H,75,94)(H,76,93)(H,77,95)(H,78,92)(H,96,97)(H4,70,71,79);(H,6,7)/t37-,46+,48+,49+,50-,51+,52+,53+,54-,56+,57+,58+,66-;/m0./s1 |
Clave InChI |
IMGDSUZYDMHGCG-QEEFTNOSSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C[C@H]1C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)NC(=N)N)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(CC1C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)NC(=N)N)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



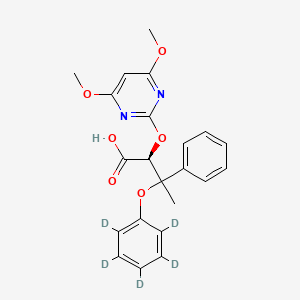
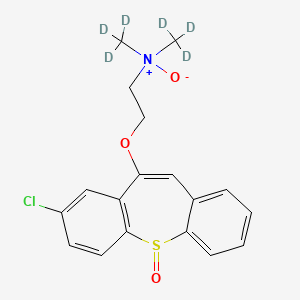
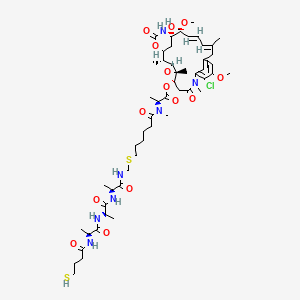
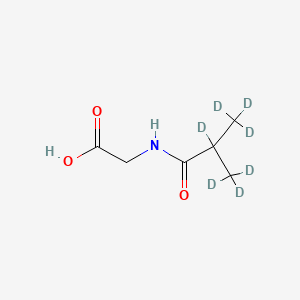
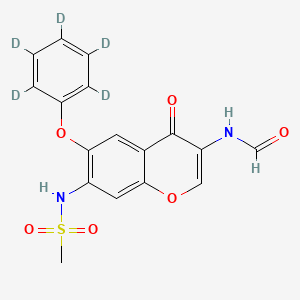
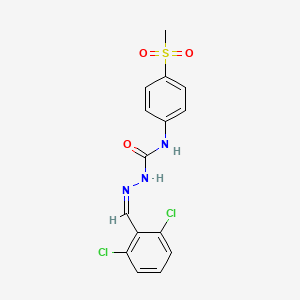
![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
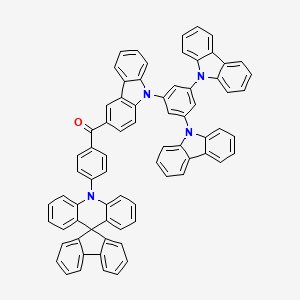
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)
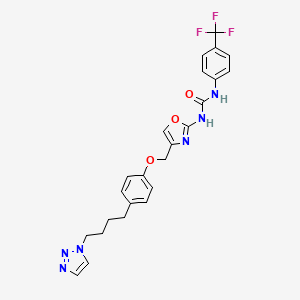
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
